molecular formula C11H13NO B12990443 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde

Cat. No.: B12990443
M. Wt: 175.23 g/mol
InChI Key: CQINHYGLDSYDHS-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines

Preparation Methods

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroquinoline structure. The reaction conditions typically include acidic catalysts and moderate temperatures to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the catabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects . Additionally, it exhibits free radical scavenging properties, reducing oxidative stress and preventing neuronal damage .

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINHYGLDSYDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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